

# 3-(2-nitro-1-phenylethyl)-1H-indole IUPAC name and CAS number

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(2-nitro-1-phenylethyl)-1H-indole

Cat. No.: B1302442

[Get Quote](#)

## Technical Guide: 3-(2-nitro-1-phenylethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of the chemical compound **3-(2-nitro-1-phenylethyl)-1H-indole**, including its chemical identity, synthesis, and potential biological activity. While direct experimental data on this specific molecule is limited in publicly available literature, this guide draws upon information from structurally related indole derivatives to provide insights into its likely mechanism of action as an allosteric modulator of the Cannabinoid Receptor 1 (CB1).

### Chemical Identity

- IUPAC Name: **3-(2-nitro-1-phenylethyl)-1H-indole**[\[1\]](#)
- CAS Number: 51626-47-2[\[1\]](#)
- Molecular Formula: C<sub>16</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub>
- Molecular Weight: 266.29 g/mol [\[1\]](#)

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	266.29 g/mol	PubChem[1]
Molecular Formula	C <sub>16</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	PubChem[1]
XLogP3	3.6	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)
Hydrogen Bond Acceptor Count	3	PubChem (Computed)
Rotatable Bond Count	3	PubChem (Computed)

## Synthesis

A general method for the synthesis of **3-(2-nitro-1-phenylethyl)-1H-indole** and its derivatives involves the reaction of an indole with a  $\beta$ -nitrostyrene.[2][3]

## Experimental Protocol: Synthesis of 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole

- Materials:
  - 2-phenylindole
  - $\beta$ -nitrostyrene
  - Sulfamic acid
  - Methanol
  - Ethyl acetate (EtOAc)
  - Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
  - Brine

- Magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for flash chromatography
- Procedure:
  - A mixture of 2-phenylindole (1.0 equivalent),  $\beta$ -nitrostyrene (1.1 equivalents), and sulfamic acid (0.2 equivalents) in methanol is prepared.[2]
  - The reaction mixture is heated at reflux for 12 hours.[2]
  - After completion of the reaction, the solvent is removed under reduced pressure (in vacuo).[2]
  - The resulting residue is extracted with ethyl acetate.[2]
  - The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.[2]
  - The organic layer is then dried over magnesium sulfate.[2]
  - The solvent is evaporated under reduced pressure to yield the crude product.[2]
  - The crude product is purified by flash chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 1:4 ratio) as the eluent to obtain the purified 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole.[2]

## Biological Activity and Mechanism of Action

While specific biological data for **3-(2-nitro-1-phenylethyl)-1H-indole** is not readily available, the indole core is a common scaffold for compounds that act as allosteric modulators of the Cannabinoid Receptor 1 (CB1).[4] These modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids (like anandamide and 2-AG) and classical agonists (like THC) bind. This allosteric binding can alter the receptor's conformation, thereby modulating the binding and/or efficacy of the orthosteric ligands.

## Allosteric Modulation of the CB1 Receptor

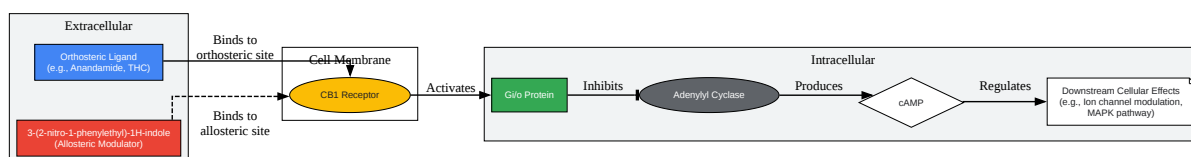
Allosteric modulators of the CB1 receptor can be classified as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or silent allosteric modulators (SAMs).

- PAMs can enhance the binding affinity and/or efficacy of orthosteric agonists.
- NAMs can decrease the binding affinity and/or efficacy of orthosteric agonists.
- SAMs bind to the allosteric site but do not affect the binding or efficacy of orthosteric ligands.

Indole-based compounds have been reported to act as both PAMs and NAMs of the CB1 receptor, often exhibiting complex pharmacology.

## CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). This can lead to the modulation of various downstream signaling cascades, including those involving ion channels and MAP kinases.



[Click to download full resolution via product page](#)

CB1 Receptor Signaling Pathway Modulation

## Quantitative Data for Analogous Compounds

As quantitative biological data for **3-(2-nitro-1-phenylethyl)-1H-indole** is not available in the reviewed literature, the following tables present data for structurally related indole-based allosteric modulators of the CB1 receptor to provide a context for its potential activity.

Disclaimer: The following data is for analogous compounds and should not be directly attributed to **3-(2-nitro-1-phenylethyl)-1H-indole**.

Table 2: Binding Affinity of Indole-based Allosteric Modulators at the CB1 Receptor

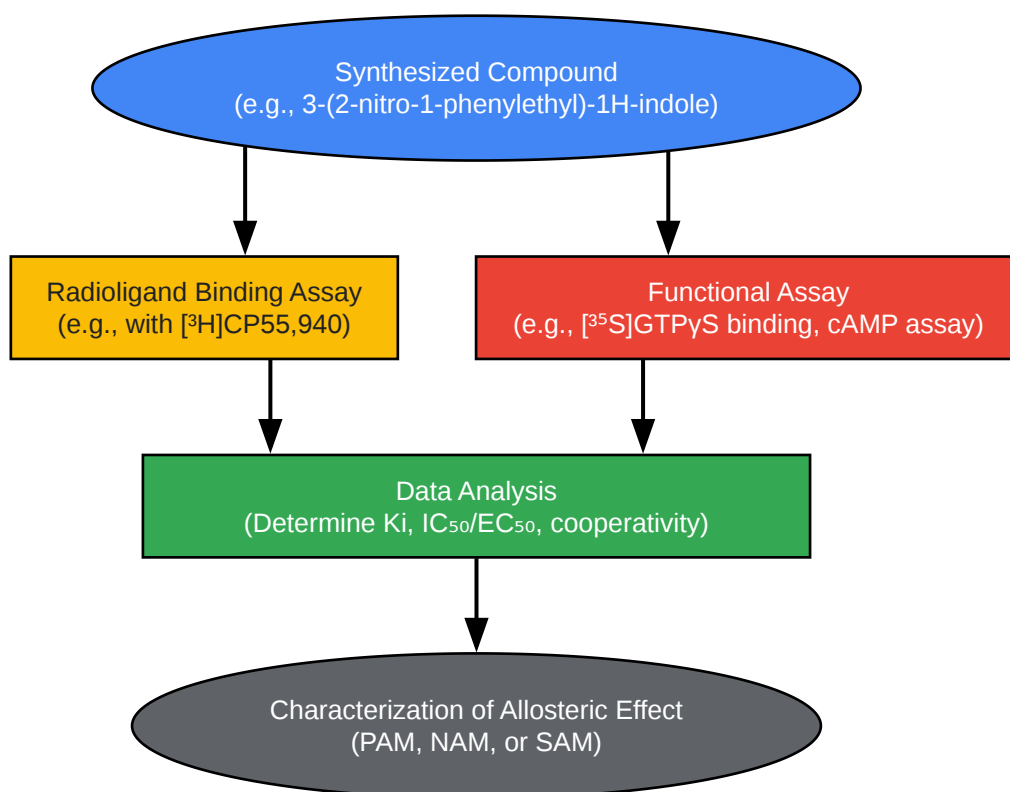
Compound	Radioligand	Assay Type	K <sub>i</sub> (nM)	Source
ORG27569	[ <sup>3</sup> H]CP55,940	Equilibrium Binding	230	Price et al., 2005
PSNCBAM-1	[ <sup>3</sup> H]CP55,940	Equilibrium Binding	130	Horswill et al., 2007

Table 3: Functional Activity of Indole-based Allosteric Modulators at the CB1 Receptor

Compound	Assay	Effect	IC <sub>50</sub> / EC <sub>50</sub> (nM)	Source
ORG27569	[ <sup>35</sup> S]GTPyS Binding (inhibition of CP55,940)	Negative Allosteric Modulator	1,200	Price et al., 2005
PSNCBAM-1	[ <sup>35</sup> S]GTPyS Binding (inhibition of CP55,940)	Negative Allosteric Modulator	100	Horswill et al., 2007

## Experimental Workflow for Characterizing Allosteric Modulators

The characterization of a novel compound as an allosteric modulator of the CB1 receptor typically involves a series of in vitro assays.



[Click to download full resolution via product page](#)

### Workflow for Characterizing Allosteric Modulators

## Conclusion

**3-(2-nitro-1-phenylethyl)-1H-indole** is a readily synthesizable indole derivative. Based on the pharmacology of structurally related compounds, it is hypothesized to act as an allosteric modulator of the CB1 receptor. Further experimental investigation is required to elucidate its specific binding affinity, functional activity, and downstream signaling effects. The protocols and workflows outlined in this guide provide a framework for the future characterization of this and other novel indole-based compounds for their potential therapeutic applications in modulating the endocannabinoid system.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-(2-nitro-1-phenylethyl)-1H-indole | C<sub>16</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub> | CID 2740778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [mdpi.com]
- 3. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole | >98% [smolecule.com]
- To cite this document: BenchChem. [3-(2-nitro-1-phenylethyl)-1H-indole IUPAC name and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302442#3-2-nitro-1-phenylethyl-1h-indole-iupac-name-and-cas-number]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)